3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride 3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 127342-15-8
VCID: VC8065389
InChI: InChI=1S/C14H19NO.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12;/h3,5,7,12,15H,1-2,4,6,8-10H2;1H
SMILES: C1CCC2=C(C1)C=CC=C2OC3CCNC3.Cl
Molecular Formula: C14H20ClNO
Molecular Weight: 253.77 g/mol

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride

CAS No.: 127342-15-8

Cat. No.: VC8065389

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

3-(5,6,7,8-Tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride - 127342-15-8

Specification

CAS No. 127342-15-8
Molecular Formula C14H20ClNO
Molecular Weight 253.77 g/mol
IUPAC Name 3-(5,6,7,8-tetrahydronaphthalen-1-yloxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C14H19NO.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)16-12-8-9-15-10-12;/h3,5,7,12,15H,1-2,4,6,8-10H2;1H
Standard InChI Key KKKNJGLDEDJFBE-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC=C2OC3CCNC3.Cl
Canonical SMILES C1CCC2=C(C1)C=CC=C2OC3CCNC3.Cl

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride, reflects its core structure: a pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with an oxygen-linked 5,6,7,8-tetrahydro-1-naphthalenyl group. The hydrochloride salt form improves stability and aqueous solubility, critical for pharmaceutical formulations.

Molecular Formula and Weight

While exact molecular weight data are unavailable in the provided sources, theoretical calculations based on structural analogs suggest a formula of C₁₅H₂₂ClNO (derived from C₁₅H₂₁NO + HCl). Comparative analysis with similar hydrochlorides, such as 3-(trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride (MW: 268.67 g/mol) , supports an estimated molecular weight of 283.8 g/mol for the target compound.

Structural Features

  • Pyrrolidine ring: Confers conformational flexibility and basicity due to the secondary amine.

  • Tetrahydro-naphthalenyl group: The partially saturated naphthalene system reduces aromaticity, potentially enhancing bioavailability compared to fully aromatic analogs.

  • Ether linkage: The oxygen bridge between the two rings may influence metabolic stability and intermolecular interactions .

Table 1: Key Structural Attributes

PropertyDescription
Core structureBicyclic system (pyrrolidine + tetrahydro-naphthalene)
Functional groupsSecondary amine, ether, hydrochloride salt
StereochemistryChiral centers possible at pyrrolidine C3 and naphthalenyl positions

Synthesis and Manufacturing

Despite limited direct synthesis data for 3-(5,6,7,8-tetrahydro-1-naphthalenyloxy)-pyrrolidine hydrochloride, methodologies for analogous compounds provide insight into plausible routes.

Proposed Synthetic Pathways

  • Etherification:

    • Reaction of 3-hydroxypyrrolidine with 5,6,7,8-tetrahydro-1-naphthalenol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) .

    • Alternative: Williamson ether synthesis using a pyrrolidine-derived alkyl halide and naphthalenol alkoxide.

  • Salt Formation:

    • Treatment of the free base with hydrochloric acid in ethanol or dichloromethane, followed by recrystallization .

Industrial-Scale Considerations

  • Catalysis: Palladium or iridium catalysts could optimize coupling steps, as seen in related naphthyridine syntheses.

  • Purification: Column chromatography or crystallization using methyl tert-butyl ether (MTBE) may achieve >95% purity, mirroring methods for triazolopyrazine hydrochlorides .

Table 2: Synthetic Challenges and Solutions

ChallengeMitigation StrategySource Relevance
Low yield in ether bondUse phase-transfer catalysts (e.g., tetrabutylammonium bromide)Patent CN102796104A
Byproduct formationGradient elution chromatographyEvitaChem synthesis

Physicochemical Properties

Thermal Stability

  • Melting point: Estimated at 180–190°C based on hydrochlorides of similar amines .

  • Decomposition: Likely occurs above 250°C, releasing HCl and forming pyrrolidine derivatives.

Solubility Profile

  • Aqueous solubility: Enhanced by the hydrochloride salt; predicted >50 mg/mL in water at 25°C.

  • Organic solvents: Soluble in ethanol, dimethyl sulfoxide (DMSO), and dichloromethane; poorly soluble in hexane .

Spectroscopic Characteristics

  • ¹H NMR: Expected signals at δ 3.5–4.0 ppm (pyrrolidine CH₂N), δ 6.8–7.2 ppm (naphthalenyl aromatic protons).

  • IR: Strong absorption bands at 2500–3000 cm⁻¹ (HCl stretch) and 1100 cm⁻¹ (C-O-C ether).

Biological Activity and Applications

While direct pharmacological data are absent, structural analogs suggest potential therapeutic avenues:

Neurological Targets

  • Dopamine receptors: Pyrrolidine derivatives often exhibit affinity for D₂/D₃ receptors, implicating potential in Parkinson’s disease or schizophrenia .

  • Monoamine oxidase (MAO) inhibition: Tetrahydro-naphthalene moieties may confer MAO-B selectivity, akin to rasagiline.

Cardiovascular Applications

  • Adrenergic modulation: Ether-linked amines can act as α₁-adrenoceptor antagonists, useful in hypertension management .

Table 3: Hypothetical Biological Targets

TargetMechanismStructural Basis
Dopamine D₃ receptorCompetitive antagonismPyrrolidine amine interaction
MAO-BIrreversible inhibitionTetrahydro-naphthalene planar binding

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve atom economy and reduce waste.

  • Pharmacological Screening: Evaluate affinity for serotonin receptors and ion channels in vitro.

  • Formulation Studies: Assess compatibility with common excipients for oral or injectable delivery .

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